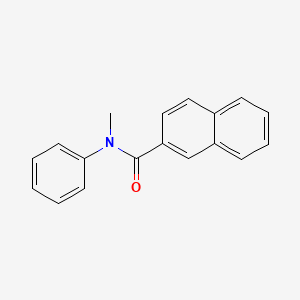

N-methyl-N-phenyl-2-naphthamide

Übersicht

Beschreibung

N-methyl-N-phenyl-2-naphthamide (MPN) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPN is a naphthamide derivative that has been synthesized using various methods. Its unique chemical structure has been shown to have a significant impact on its biological activity.

Wissenschaftliche Forschungsanwendungen

Histochemical Techniques

N-methyl-N-phenyl-2-naphthamide has been explored in histochemistry. It was found that certain naphthols and methylene compounds, including derivatives of naphthamide, serve as new reagents for demonstrating tissue oxidase activities. This application is significant for histochemical staining and might be utilized in electron microscopy, considering the complexing abilities of these dyes with various metals like mercury, molybdenum, and iron (Burstone, 1959).

Toxicity and Environmental Impact

Research has been conducted on the mode of action of N-phenyl-2-naphthylamine, a compound related to this compound, in plants. It was identified as a toxicant impacting plant growth and photosynthesis. This compound acts intracellularly, causing cumulative damage over time in algae. Such findings are crucial for understanding the environmental impact and phytotoxic properties of these compounds (Altenburger et al., 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of naphthamides have been investigated for their anticoagulant effects. Studies have shown that amidines and tetrahydronaphthamides exhibit more activity than their aminoalkyl counterparts. This reveals potential applications in developing new anticoagulant drugs (Nguyen & Ma, 2017).

Impact on Algae

Another study on N-phenyl-2-naphthylamine’s effect on Chlorella vulgaris, a unicellular algae, revealed that exposure to this compound caused oxidative damage and inhibited photosynthesis. This research demonstrates the compound's significant impact on aquatic organisms, which is critical for assessing ecological risks associated with its presence in the environment (Qian et al., 2009).

Polymer Research

In polymer science, naphthyl methacrylates, including compounds related to this compound, have been used to create various polymers. These polymers showed different tacticities, with those containing aromatic substituents like naphthyl groups being more isotactic. Such research contributes to the development of new materials with specific properties for industrial applications (Nishino, Nakahata, & Sakaguchi, 1971).

Molecular Interaction Studies

N-(substituted phenyl)-2-naphthamides have been studied to understand different intermolecular interactions in crystalline structures. These studies are essential for the development of materials and pharmaceuticals, as they provide insights into molecular stability and reactivity (Shukla, Saeed, Simpson, & Chopra, 2017).

Alzheimer's Disease Research

In medical research, a derivative of this compound was used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This application is pivotal in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).

Environmental Sensing

A complex involving a derivative of this compound has been used as a highly selective sensor for mercury ions in aqueous solutions. Such sensors are crucial for monitoring environmental pollutants and ensuring water safety (Kanagaraj, Bavanidevi, Chow, & Pitchumani, 2014).

Eigenschaften

IUPAC Name |

N-methyl-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICSJMNWCSOMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395497 | |

| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80192-95-6 | |

| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)

![2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949330.png)

![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)

![N-(4-tert-butylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949339.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949355.png)

![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)

![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)

![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)

![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)